2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H21N5O2S2 and its molecular weight is 391.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, showing inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).
Antimicrobial and Antitumor Applications
- Certain 1,3,4-thiadiazole derivatives demonstrate antimicrobial and antitumor activities. This includes a range of applications, such as antibacterial and antifungal properties (Hamama et al., 2017).
Nonionic Surfactant Synthesis
- Novel scaffolds including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine have been synthesized from stearic acid, leading to the creation of nonionic surfactants with evaluated physico-chemical and surface properties (Abdelmajeid et al., 2017).
ACAT Inhibitor Development
- Compounds with a piperazine unit have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), showing potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Structural Characterization and Pharmacological Potential
- The structure of compounds involving thiadiazole and piperazine units have been characterized, showing potential pharmacological applications, such as anticonvulsant and antileishmanial activities (Ismailova et al., 2014).
Antibacterial Agent Synthesis
- 1,3,4-Thiadiazole derivatives have been synthesized as antibacterial agents, showing promising activities against certain bacteria and fungi (Tamer & Qassir, 2019).
Properties
IUPAC Name |
2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQUAFDMVJSEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.